2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide
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Overview
Description
2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methylamino group, and a chlorophenyl-substituted oxazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 4-chlorophenyl-substituted nitrile and an α-halo ketone. The resulting oxazole intermediate is then subjected to further reactions to introduce the benzyl and methylamino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methyl)amino]-N-{[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methyl}acetamide
- 2-[benzyl(methyl)amino]-N-{[3-(4-bromophenyl)-1,2-oxazol-5-yl]methyl}acetamide
- 2-[benzyl(methyl)amino]-N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 4-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-24(13-15-5-3-2-4-6-15)14-20(25)22-12-18-11-19(23-26-18)16-7-9-17(21)10-8-16/h2-11H,12-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZJIIDDXPRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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